N-(5-methyl-1,2-oxazol-3-yl)-1-phenylmethanesulfonamide
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Overview
Description
N-(5-methyl-1,2-oxazol-3-yl)-1-phenylmethanesulfonamide is a compound with the molecular formula C10H10N2O3S It is a sulfonamide derivative, which means it contains a sulfonamide group attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-1-phenylmethanesulfonamide typically involves the reaction of 5-methyl-1,2-oxazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at reflux temperature.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(5-methyl-1,2-oxazol-3-yl)-1-phenylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of certain enzymes.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact molecular pathways involved depend on the specific enzyme and the biological context .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A sulfonamide antibiotic with a similar structure but different substituents on the aromatic ring.
Sulfisoxazole: Another sulfonamide antibiotic with a similar core structure but different functional groups.
Uniqueness
N-(5-methyl-1,2-oxazol-3-yl)-1-phenylmethanesulfonamide is unique due to the presence of the 5-methyl-1,2-oxazole moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other sulfonamides and contributes to its specific applications in research and industry .
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-1-phenylmethanesulfonamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and various applications supported by recent research findings.
The molecular formula of this compound is C18H14N6O8S2 with a molecular weight of 506.5 g/mol. The IUPAC name is N-[[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]carbamothioyl]-3,5-dinitrobenzamide. The compound features a sulfonamide group, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Isoxazole Ring : This can be achieved through cyclization reactions involving nitrile oxides and alkynes.
- Addition of the Sulfonamide Group : This is done by reacting an amine with sulfonyl chloride.
- Final Coupling : The intermediate is coupled with a suitable compound to yield the target molecule.
Antimicrobial Properties
Research indicates that derivatives of sulfonamides, including this compound, exhibit significant antimicrobial activities. A study highlighted that various sulfonamide derivatives were tested against different microbial strains, showing promising results in inhibiting bacterial growth .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. The compound may interact with specific enzymes involved in metabolic pathways, potentially modulating their activity and offering therapeutic benefits in diseases characterized by enzyme dysregulation .
Antioxidant Activity
Some studies have reported antioxidant properties associated with compounds similar to this compound. These compounds showed effective radical scavenging activities, which could be beneficial in preventing oxidative stress-related diseases .
The mechanism of action for this compound likely involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit enzymatic activity or disrupt cellular processes critical for pathogen survival or disease progression .
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-9-7-11(12-16-9)13-17(14,15)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPLTMHNPKJGPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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